Product packaging for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline(Cat. No.:)

(4S)-1-Boc-4-(4-bromobenzyl)-L-proline

Cat. No.: B1649094
M. Wt: 384.3 g/mol
InChI Key: QZQORNWXNRXMOS-JSGCOSHPSA-N
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Description

Significance of Modified Proline Derivatives in Contemporary Chemical Research

Proline, unique among the 20 proteinogenic amino acids for its secondary amine integrated into a five-membered ring, plays a critical role in the structure and function of peptides and proteins. The cyclic nature of proline imposes significant conformational constraints on the peptide backbone, influencing protein folding and stability. nih.gov

In contemporary chemical research, the strategic modification of the proline ring has become a powerful tool for fine-tuning the biological activity and pharmacokinetic properties of peptide-based drugs and other bioactive molecules. nih.gov The incorporation of substituents at various positions on the pyrrolidine (B122466) ring can introduce new functionalities, alter steric hindrance, and precisely control the conformational preferences of the resulting molecule. nih.govacs.orgnih.gov These modifications are instrumental in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents with enhanced potency and selectivity. nih.gov

Overview of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline as a Specialized Chiral Building Block

This compound is a prime example of a specialized chiral building block designed for specific applications in organic synthesis. The term "chiral building block" refers to a molecule that possesses a defined three-dimensional structure (chirality) and can be used as a starting material to construct larger, more complex chiral molecules. The chirality of this compound, specifically the (4S) configuration, is crucial for its interaction with biological targets, which are themselves chiral.

The key features of this compound include:

The Proline Scaffold: Provides a rigid and conformationally restricted core.

The (4S)-Stereochemistry: Dictates a specific spatial arrangement of the substituents, which is critical for stereoselective synthesis and biological recognition.

The 4-(4-bromobenzyl) Group: This bulky and lipophilic substituent can influence the binding affinity of a molecule to its target and provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the stepwise construction of peptides and other complex molecules.

Contextualization within Amino Acid Derivative Synthesis and Application

The synthesis of amino acid derivatives like this compound is a cornerstone of modern medicinal chemistry. These non-natural amino acids are incorporated into peptide chains to create novel therapeutic agents with improved properties. The Boc protection strategy is particularly prevalent in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and automated synthesis of peptides.

The application of such derivatives extends beyond peptide synthesis. They are also employed in the asymmetric synthesis of small molecules, where the inherent chirality of the amino acid is used to control the stereochemistry of the final product. The presence of the bromobenzyl group in this compound opens up possibilities for its use in the synthesis of diverse molecular scaffolds through reactions like Suzuki or Sonogashira coupling, further expanding its utility in drug discovery. nih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₂BrNO₄
Molecular Weight 384.27 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane (B109758)

Research Findings and Applications

While specific, publicly available research detailing the direct incorporation of this compound into a named, late-stage clinical or marketed drug is limited, its utility can be inferred from the broader context of 4-substituted proline derivatives in medicinal chemistry.

The 4-bromobenzyl moiety serves as a versatile synthetic handle. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This enables the creation of libraries of compounds for structure-activity relationship (SAR) studies, a critical process in lead optimization during drug discovery. For instance, the bromine could be replaced with aryl, heteroaryl, or alkyl groups to probe the binding pocket of a target enzyme or receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22BrNO4 B1649094 (4S)-1-Boc-4-(4-bromobenzyl)-L-proline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22BrNO4

Molecular Weight

384.3 g/mol

IUPAC Name

(2S,4S)-4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14-/m0/s1

InChI Key

QZQORNWXNRXMOS-JSGCOSHPSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Pathways and Methodologies for 4s 1 Boc 4 4 Bromobenzyl L Proline

Strategies for the Stereoselective Introduction of the 4-Bromobenzyl Moiety

Achieving the desired (4S) stereochemistry at the C4 position is the most critical aspect of the synthesis. This requires methods that can precisely control the formation of this new stereocenter on the pyrrolidine (B122466) ring.

While many syntheses of 4-substituted prolines start from chiral precursors like 4-hydroxy-L-proline, enantioselective methods starting from achiral materials represent a powerful alternative. These approaches build the chiral pyrrolidine ring from the ground up. One such strategy involves the catalytic enantioselective preparation of a (S)-4-methyleneproline scaffold. nih.gov This key intermediate can be synthesized via a one-pot double allylic alkylation of a glycine (B1666218) imine analog using a chinchonidine-derived catalyst under phase-transfer conditions. nih.gov The resulting 4-methylene group on the proline ring serves as a versatile handle for introducing a variety of substituents, including the 4-bromobenzyl moiety, through subsequent reactions like cross-coupling or hydrogenation of a styryl intermediate.

The most common route to C4-substituted prolines like the target compound starts with an existing, enantiopure proline derivative, most often (2S,4R)-4-hydroxyproline. ethz.ch The challenge then becomes controlling the diastereoselectivity of the substitution reaction at the C4 position.

A prominent strategy involves a Suzuki cross-coupling reaction to form the crucial carbon-carbon bond between the proline ring and the benzyl (B1604629) group. ethz.chthieme.de This route typically involves:

Oxidation of N-Boc-(2S,4R)-4-hydroxyproline methyl ester to the corresponding 4-oxo-proline derivative.

Wittig olefination to introduce a methylene (B1212753) group at the C4 position, yielding N-Boc-4-methyleneproline methyl ester.

Hydroboration of the exocyclic double bond followed by oxidation. This step generates a hydroxymethyl group at C4.

Conversion of the resulting alcohol to a suitable leaving group (e.g., tosylate or bromide).

Suzuki cross-coupling with a 4-bromophenylboronic acid derivative.

Alternatively, a more direct Suzuki coupling can be performed. Research by Wennemers and colleagues demonstrated a synthetic route to various 4-(arylmethyl)proline derivatives starting from a 4-methylene proline intermediate, which was then subjected to hydroboration and Suzuki cross-coupling. ethz.ch While the hydroboration step showed modest diastereoselectivity, the resulting diastereoisomers were separable via chromatography on a gram scale. ethz.ch The choice of catalyst for the Suzuki coupling is critical for achieving good yields.

Catalyst TestedYield (%)
Pd(dppf)Cl₂·CH₂Cl₂83
Pd(PPh₃)₄75
Pd(dtbpf)Cl₂71
Pd₂(dba)₃ with SPhos60
This table showcases the results of catalyst testing for the Suzuki cross-coupling reaction in the synthesis of a 4-(arylmethyl)proline derivative, demonstrating the importance of catalyst selection for optimizing yield. ethz.ch

The diastereoselectivity of alkylation reactions on proline enolates is highly dependent on the N-protecting group, the specific electrophile used, and the reaction conditions. nih.gov For instance, studies on the alkylation of N-Boc-4-fluoroproline esters show high diastereoselectivity, suggesting that the electronic nature of the C4 substituent significantly influences the facial selectivity of the incoming electrophile. nih.gov

Proline Backbone Functionalization and Protecting Group Chemistry

The functionalization of the proline ring must be performed in concert with a robust protecting group strategy to prevent unwanted side reactions at the nitrogen and carboxylic acid moieties.

The tert-butoxycarbonyl (Boc) group is a crucial component in the synthesis of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline. Its primary role is to protect the secondary amine of the proline ring. ontosight.ai This protection prevents the nitrogen atom from acting as a nucleophile or base during subsequent reaction steps, such as oxidation, olefination, or alkylation, thereby directing the reaction to the desired position on the ring. nih.govnih.gov The Boc group is known for its stability under a wide range of reaction conditions, including those involving organometallics and basic conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other functional groups. ontosight.ai

The installation of the Boc group is a standard and high-yielding procedure. It is typically achieved by reacting the proline starting material (e.g., 4-hydroxy-L-proline) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (Et₃N) or sodium hydroxide, in a suitable solvent like dichloromethane (B109758) or an aqueous mixture. nih.govontosight.ai

Optimization of reaction conditions is critical for improving both yield and selectivity. For instance, in the development of diastereoselective pathways to functionalized prolines, different copper catalysts, bases, and solvents were screened to find the optimal conditions that minimized side products and maximized the yield of the desired diastereomer. mdpi.com A study on the synthesis of 4-methylproline derivatives achieved essentially complete stereoselectivity on a gram scale by matching the chirality of the starting material with that of a chiral auxiliary. researchgate.net Similarly, for the target compound, careful selection of the Suzuki coupling catalyst and reaction parameters is essential for maximizing the yield of the 4-(4-bromobenzyl)proline product. ethz.ch Recent work on producing trans-4-trifluoromethyl-L-proline highlighted a strategy of stereochemical editing, where an initial mixture of isomers is epimerized to favor the desired trans product, significantly improving the process efficiency. acs.org This demonstrates a powerful method for optimizing stereochemical purity. acs.org

Advanced Synthetic Techniques and Novel Precursors

The synthesis of complex proline analogs benefits from modern synthetic methods and the development of versatile intermediate compounds.

A key novel precursor for the synthesis of 4-substituted prolines is N-Boc-(S)-4-methyleneproline or its corresponding ester. nih.govethz.ch This intermediate is valuable because the exocyclic double bond serves as a versatile anchor point for a wide range of functionalization reactions. As described by Wennemers, it can be converted into a variety of 4-(arylmethyl)proline derivatives via a hydroboration-Suzuki coupling sequence. ethz.chthieme.de This approach allows for the late-stage introduction of diverse aryl groups, including the 4-bromobenzyl moiety, expanding the toolbox for creating proline analogues. ethz.ch

Another advanced technique for functionalizing the proline ring is palladium-catalyzed C(sp³)–H arylation. While reported examples have focused on the C3 position using a directing group, this method represents a frontier in proline chemistry, offering a potentially more direct and atom-economical way to install aryl substituents without pre-functionalization. acs.org Adapting such C-H activation strategies for the C4 position remains a significant but potentially rewarding challenge in the field.

Exploration of Proline Editing Strategies for 4-Substituted Proline Derivatives

A versatile and powerful strategy for generating diverse proline derivatives is "proline editing". acs.orgnih.gov This approach circumvents the need for lengthy, solution-phase synthesis of individual amino acid analogues. Instead, it utilizes standard solid-phase peptide synthesis (SPPS) to incorporate a commercially available starting material, typically Fmoc-(4R)-hydroxyproline (Hyp), into a peptide sequence. nih.govacs.org

The core concept of proline editing involves the post-synthesis modification of the hydroxyproline (B1673980) residue directly on the solid support. nih.gov After the full peptide chain is assembled, the hydroxyl group of the Hyp residue, which is orthogonally protected, is selectively deprotected and chemically modified. The peptide backbone effectively serves as a protecting group for the proline's amine and carboxyl functionalities, allowing for targeted chemical reactions at the C4 position. acs.orgnih.gov

This methodology has been successfully employed to introduce a vast array of functional groups and structural motifs at the C4 position, with stereospecific control to yield either 4R or 4S configurations. acs.org The portfolio of modifications includes:

Structured amino acid mimetics (e.g., Cys, Phe, Lys) nih.govacs.org

Bioconjugation handles (e.g., azides, alkynes, thiols, tetrazines) nih.govacs.org

Spectroscopic probes (e.g., fluorophores, isotopically labeled groups) nih.govacs.org

Groups for organometallic reactions , such as aryl halides. nih.gov

The introduction of an aryl halide handle is particularly relevant for synthesizing precursors to compounds like this compound. For instance, researchers have demonstrated that a 4S-hydroxyproline residue within a peptide on a solid support can be converted to a 4S-bromoproline derivative. nih.gov This bromo-substituted proline can then undergo further reactions, such as SN2 displacement. nih.gov Furthermore, the proline editing framework supports on-resin organometallic reactions, including Suzuki and Sonogashira couplings, to form complex carbon-carbon bonds, showcasing its utility for creating diverse aryl- and heteroatom-substituted prolines. nih.gov

Utilization of Hydroxyproline and Other Readily Available Proline Analogues as Starting Materials

A more traditional, yet highly effective, approach to synthesizing specific 4-substituted prolines like this compound involves a multi-step solution-phase synthesis starting from inexpensive and abundant proline analogues, most notably (cis)-4-hydroxy-L-proline or (trans)-4-hydroxy-L-proline. ethz.chnih.govmdpi.com This pathway relies on a sequence of well-established chemical transformations to build the target molecule.

A plausible and commonly employed synthetic route proceeds through a key 4-oxoproline intermediate. The general sequence is as follows:

Protection of the Amine: The synthesis typically begins with the protection of the secondary amine of the starting hydroxyproline. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose, reacting L-hydroxyproline with di-tert-butyl dicarbonate ((Boc)2O). google.comgoogle.comgoogle.com

Oxidation of the Hydroxyl Group: The C4-hydroxyl group of the N-Boc-hydroxyproline derivative is oxidized to a ketone. This transformation yields N-Boc-4-oxopyrrolidine-2-carboxylic acid or its ester, a critical intermediate for introducing substituents at the C4 position. mdpi.comgoogle.comacs.org Various oxidation methods can be employed, as detailed in Table 1.

Oxidation Reagent/System Starting Material Product Reference
Trichloroisocyanuric acid (TCCA) / TEMPON-Cbz-(cis)-4-hydroxy-L-prolineN-Cbz-4-oxo-L-proline mdpi.com
TEMPO / TCCA / DichloromethaneN-Boc-L-hydroxyproline(2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid google.com
Dess-Martin periodinaneN-Boc-(2S,4R)-hydroxyproline tert-butyl esterN-Boc-(2S)-4-oxoproline tert-butyl ester ethz.ch
Swern Oxidation (Oxalyl chloride, DMSO, Et3N)N-Boc-(2S,4R)-hydroxyproline methyl esterN-Boc-(2S)-4-oxoproline methyl ester researchgate.net
This table is interactive and allows for sorting and filtering of the data.

Carbon-Carbon Bond Formation (Wittig Reaction): The 4-bromobenzyl moiety is introduced via a carbon-carbon bond-forming reaction at the ketone. The Wittig reaction is a well-documented method for this step. mdpi.com The 4-oxoproline intermediate is reacted with a phosphonium (B103445) ylide, generated in situ from (4-bromobenzyl)triphenylphosphonium bromide and a strong base. This reaction converts the C4-carbonyl into a C4-(4-bromobenzyl)-methylene group.

Reduction of the Alkene: The exocyclic double bond created by the Wittig reaction is subsequently reduced to a single bond. Catalytic hydrogenation is commonly used for this transformation, employing catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.com This reduction step establishes the final stereochemistry at the C4 position. The facial selectivity of the hydrogenation can be influenced by the catalyst and reaction conditions, but it often produces a diastereomeric mixture of (4S) and (4R) epimers, which may necessitate chromatographic separation to isolate the desired (4S) isomer. ethz.chmdpi.com

A summary of this plausible synthetic pathway is outlined in Table 2.

Step Reaction Type Starting Material Key Reagents Intermediate/Product Reference
1N-ProtectionL-Hydroxyproline(Boc)2O, BaseN-Boc-L-hydroxyproline google.comgoogle.com
2OxidationN-Boc-L-hydroxyprolineTCCA, TEMPON-Boc-4-oxo-L-proline mdpi.comgoogle.com
3Wittig OlefinationN-Boc-4-oxo-L-proline(4-bromobenzyl)triphenylphosphonium bromide, BaseN-Boc-4-(4-bromobenzylidene)-L-proline mdpi.com
4HydrogenationN-Boc-4-(4-bromobenzylidene)-L-prolineH2, Pd/C(4S/4R)-1-Boc-4-(4-bromobenzyl)-L-proline mdpi.com
5PurificationDiastereomeric MixtureChromatographyThis compound ethz.ch
This table is interactive and allows for sorting and filtering of the data.

Modern organometallic methods, such as the Suzuki cross-coupling reaction, also present a viable, albeit different, strategy for forming the C4-arylmethyl bond, highlighting the expanding toolbox available to synthetic chemists for accessing these valuable proline analogues. ethz.ch

Chemical Reactivity and Transformations of 4s 1 Boc 4 4 Bromobenzyl L Proline

Reactivity of the Aryl Bromide Moiety

The 4-bromobenzyl substituent on the proline ring serves as a key handle for carbon-carbon bond formation, primarily through transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The aryl bromide functionality is highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The general utility of this reaction is well-established for aryl bromides. nih.gov A synthetic route developed by Wennemers and colleagues to access various 4-(arylmethyl)proline derivatives showcases this approach. ethz.ch Starting from a related 4-methylene proline derivative, they perform a hydroboration followed by a Suzuki cross-coupling with different aryl bromides. ethz.ch Conversely, the aryl bromide of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline is an ideal substrate for coupling with various boronic acids to introduce diverse aryl or alkyl groups. ethz.ch The reaction is tolerant of a wide range of functional groups and typically proceeds with high yields. nih.gov

The catalytic cycle for the Suzuki reaction generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Proline Scaffolds

Aryl Halide SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
(4S)-1-Boc-4-(hydroxymethyl)-L-proline derivative (via boronic ester)1-Bromo-4-iodobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O72% ethz.ch
(4S)-1-Boc-4-(hydroxymethyl)-L-proline derivative (via boronic ester)1-Bromo-3-iodobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O60% ethz.ch
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane85% mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The aryl bromide on the proline derivative can react with various terminal alkynes, providing access to arylethynyl-substituted prolines. nih.govnih.gov This method is instrumental in synthesizing conjugated systems and has been applied in the creation of functional materials and complex drug molecules. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed, often requiring specific ligands or reaction conditions. researchgate.net

Nucleophilic Substitution Pathways on the Bromobenzyl Group

The carbon-bromine bond on the aromatic ring of the 4-bromobenzyl group is generally unreactive toward classical nucleophilic aromatic substitution (SɴAr). Unlike activated aryl halides (e.g., those with strong electron-withdrawing groups at the ortho or para positions), the bromobenzyl moiety lacks the necessary electronic features to facilitate this reaction pathway under standard conditions. The reaction requires harsh conditions of high temperature and pressure, which are often incompatible with the other functional groups present in the molecule.

It is important to distinguish this from the high reactivity of a benzylic bromide (where the bromine is attached to the CH₂ group), which would be highly susceptible to Sɴ2 reactions. In the case of this compound, the bromine is on the phenyl ring and thus lacks this reactivity. Therefore, transformations at this position are almost exclusively achieved through metal-catalyzed processes as described above.

Transformations Involving the Pyrrolidine (B122466) Ring and Carboxylic Acid Functionality

Derivatization at the Carboxyl Group (e.g., Amidation, Esterification)

The carboxylic acid group is a primary site for modification, most commonly through esterification or amidation to form peptides or other conjugates.

Amidation: Direct coupling of the carboxylic acid with an amine to form an amide bond is a fundamental transformation. This can be achieved using various coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium (B103445)/uronium salts (e.g., HBTU, HOBt). researchgate.net A notable method for the direct amidation of N-Boc-L-proline utilizes a zirconium(IV) chloride catalyst, allowing for the coupling of non-activated carboxylic acids and amines under reflux conditions. orgsyn.org For example, the reaction of Boc-L-proline with benzylamine (B48309) using catalytic ZrCl₄ in THF proceeds efficiently. orgsyn.org Furthermore, biocatalytic methods using enzymes like Candida antarctica lipase (B570770) B (CalB) have been developed for the amidation of L-proline, offering high selectivity and preventing racemization. rsc.org

Table 2: Selected Methods for Amidation of N-Boc-Proline

AmineCoupling ConditionsSolventYieldReference
BenzylamineZrCl₄ (0.1 equiv), refluxTHF81% orgsyn.org
Ammonia (gas)Immobilized CalB enzyme, 70 °C2-Methyl-2-butanol80% conversion rsc.org
Various aminesTiF₄ (10 mol%), refluxTolueneGood to excellent researchgate.net

Esterification: The carboxylic acid can be readily converted to its corresponding ester. This is often done for protecting purposes or to modify the solubility and reactivity of the compound. Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) can be employed. Alternatively, reaction with alkyl halides under basic conditions can yield the desired ester. The synthesis of tert-butyl esters from N-Boc protected amino acids is also a common transformation. nih.gov

Modifications of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions, including those used for Suzuki coupling and amidation. However, it can be selectively removed to allow for further functionalization of the nitrogen atom.

Boc Deprotection: The Boc group is typically removed under acidic conditions. nih.gov A common and effective method is treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or by using a solution of hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane. ethz.ch This reaction is usually fast and clean, yielding the corresponding secondary amine as a salt (e.g., trifluoroacetate (B77799) or hydrochloride).

N-Acylation/Alkylation: Once the Boc group is removed, the resulting free secondary amine can be functionalized in numerous ways. A frequent subsequent step in peptide synthesis is the introduction of a different protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, by reacting the amine with Fmoc-Cl in the presence of a mild base. ethz.ch The amine can also undergo N-alkylation or reductive amination to introduce further diversity.

Stereochemical Integrity under Diverse Reaction Conditions

For any chiral building block, maintaining stereochemical integrity at its stereocenters throughout a synthetic sequence is paramount. For this compound, the critical stereocenter is the α-carbon (C2), which has the (S) configuration.

The C2 stereocenter of proline is generally robust. The rigid five-membered ring restricts conformational flexibility, which helps to shield the α-proton from abstraction. sigmaaldrich.com Racemization, which would occur via deprotonation and enolization, typically requires harsh conditions such as strong bases or high temperatures, especially when the carboxyl group is activated.

However, many modern synthetic methods are performed under conditions mild enough to preserve the stereochemistry.

Palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings are generally performed under basic conditions, but these are typically mild enough (e.g., K₂CO₃, K₃PO₄) not to cause epimerization at the α-carbon. ethz.ch

Amide bond formation can pose a risk of racemization if the carboxylic acid is overly activated. However, modern coupling reagents and protocols are designed to minimize this side reaction. Biocatalytic methods are particularly advantageous, providing the amide product with excellent optical purity (ee >99%). rsc.org

Boc deprotection using acidic conditions (TFA, HCl) does not affect the C2 stereocenter. ethz.ch

Studies on various transformations of proline derivatives confirm that the (S) configuration at C2 is well-maintained under a wide variety of standard reaction protocols, ensuring the stereochemical purity of the resulting products. ethz.chrsc.org

Applications of 4s 1 Boc 4 4 Bromobenzyl L Proline in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

As a chiral building block, (4S)-1-Boc-4-(4-bromobenzyl)-L-proline offers chemists a pre-defined stereocenter within a conformationally restricted pyrrolidine (B122466) ring. The presence of substituents on the proline ring is known to significantly influence the conformational properties of molecules into which it is incorporated, a critical factor in the design of biologically active compounds. nih.govthieme-connect.de

Synthetic strategies often employ 4-substituted prolines to generate novel molecular frameworks with high stereocontrol. nih.gov The synthesis of such derivatives can be achieved through various methods, including the modification of readily available proline analogs like 4-hydroxyproline. For instance, techniques such as "proline editing" allow for the stereospecific conversion of a hydroxyproline (B1673980) residue within a peptide into various 4-substituted prolines, including halogenated versions, via SN2 reactions on solid support. nih.gov The 4-bromobenzyl group in the title compound provides not only a specific steric profile but also a reactive site for subsequent elaborations, making it a key component in the construction of intricate molecular designs. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. nih.gov A key strategy in their design is the introduction of conformational constraints to lock the molecule into a biologically active shape. cam.ac.uk The incorporation of 4-substituted proline derivatives is a well-established method for achieving this, as the substituent restricts the ring's "puckering" and influences the cis-trans isomerization of the preceding peptide bond. nih.govthieme-connect.de

The bulky 4-bromobenzyl group of this compound serves as a powerful tool for inducing specific secondary structures, such as β-turns, within a peptide or macrocyclic framework. nih.gov This conformational restriction is critical for designing molecules that can effectively mimic protein surfaces and inhibit protein-protein interactions. cam.ac.uk The defined stereochemistry ensures that the constraint is applied in a predictable manner, which is essential for the rational design of potent and selective inhibitors, such as those targeting enzymes like prolyl oligopeptidase. nih.gov

Integration into Peptide Synthesis Methodologies

The Boc protecting group makes this compound fully compatible with established peptide synthesis protocols, both on solid supports and in solution.

In the Boc/Bzl strategy for SPPS, the temporary Nα-Boc group is used for protection during the coupling step and is subsequently removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com The side-chain protecting groups, often benzyl-based, are more stable and require stronger acids like hydrofluoric acid (HF) for cleavage at the end of the synthesis. peptide.com this compound is directly applicable in this methodology. It is coupled to the growing peptide chain on the resin, and the Boc group is cleaved to allow the addition of the next amino acid in the sequence. luxembourg-bio.com The sterically demanding 4-bromobenzyl group may necessitate the use of potent coupling reagents or extended reaction times to ensure efficient incorporation.

Table 1: Hypothetical SPPS Cycle for Incorporating this compound

Step Procedure Purpose
1. Deprotection The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). To expose the free amine for the next coupling reaction. peptide.com
2. Neutralization The resulting TFA salt is neutralized with a base, such as diisopropylethylamine (DIEA). To generate the free nucleophilic amine required for coupling. peptide.com
3. Coupling This compound is pre-activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin. To form a new peptide bond with the resin-bound peptide chain.

| 4. Washing | The resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF). | To remove excess reagents and byproducts before the next cycle. luxembourg-bio.com |

This compound is also well-suited for solution-phase peptide synthesis, a method often preferred for the large-scale production of shorter peptides or for fragment condensation strategies. sci-hub.se In a typical solution-phase coupling, the carboxylic acid of the N-Boc-protected proline derivative is activated and then reacted with the free N-terminal amine of another amino acid ester or peptide fragment.

Common activation methods involve the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. bachem.com Alternatively, phosphonium-based reagents like BOP or PyBOP can be used for efficient amide bond formation. bachem.com The Boc group can be removed post-coupling to allow for further chain elongation.

Table 2: Typical Solution-Phase Coupling Reaction

Component Role Example Reagent/Condition
Amino Component Peptide or amino acid ester with a free N-terminus (e.g., H-Gly-OMe) Provides the nucleophilic amine.
Carboxyl Component This compound Provides the electrophilic carboxyl group.
Coupling Reagent Activates the carboxyl group for amide bond formation. DCC/HOBt, HATU, or PyBOP. bachem.com
Solvent Dissolves reactants and facilitates the reaction. Dichloromethane (DCM) or Dimethylformamide (DMF).

| Base (optional) | Neutralizes any acid salts to free the amine. | N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA). |

Design and Synthesis of Advanced Medicinal Chemistry Intermediates

Perhaps the most significant feature of this compound in medicinal chemistry is the presence of the bromo-aryl moiety. researchgate.net This group serves as a highly versatile synthetic handle for late-stage functionalization, a powerful strategy for creating molecular libraries to explore structure-activity relationships (SAR). Once the proline derivative is incorporated into a larger scaffold, the carbon-bromine bond can be selectively transformed using a wide array of transition-metal-catalyzed cross-coupling reactions. mdpi.com

This capability allows chemists to introduce diverse substituents at the C4-benzyl position without re-synthesizing the entire molecule from scratch. For example, a Suzuki coupling can be used to introduce new aryl or heteroaryl groups, a Sonogashira coupling can install alkynes, and a Buchwald-Hartwig amination can form new carbon-nitrogen bonds. This approach provides rapid access to a wide range of analogs, each with a unique steric and electronic profile, facilitating the optimization of lead compounds in drug discovery programs. nih.gov

Table 3: Potential Cross-Coupling Reactions at the Bromobenzyl Position

Reaction Name Catalyst/Reagents Functionality Introduced Purpose in Medicinal Chemistry
Suzuki Coupling Pd catalyst, base, boronic acid/ester Aryl, Heteroaryl Explore interactions in aromatic binding pockets, modulate solubility.
Sonogashira Coupling Pd/Cu catalyst, base, terminal alkyne Alkyne Introduce rigid linkers, act as a precursor for other groups.
Heck Coupling Pd catalyst, base, alkene Alkene Introduce flexible linkers, create conjugated systems.
Buchwald-Hartwig Amination Pd catalyst, base, amine Amine (primary, secondary) Introduce hydrogen bond donors/acceptors, alter basicity.
Stille Coupling Pd catalyst, organostannane Various (vinyl, aryl, etc.) Form new C-C bonds with a wide range of groups.

| Cyanation | Pd or Cu catalyst, cyanide source | Nitrile (Cyano) | Introduce a polar group, act as a bioisostere for other functionalities. |

Precursors for Bioactive Compounds and Targeted Therapies

This compound serves as a crucial starting material in the synthesis of various bioactive compounds, particularly those with therapeutic potential. The proline scaffold is a common motif in many natural products and pharmaceuticals, imparting specific conformational constraints that can be essential for biological activity. The introduction of the 4-bromobenzyl group provides a handle for further chemical modifications, allowing for the creation of diverse molecular architectures.

The development of novel therapeutics, especially in the realm of oncology, often relies on the precise molecular configurations achievable with specialized amino acid derivatives like this compound. chemimpex.com Its structure allows for its incorporation into peptide chains, leading to the synthesis of peptidomimetics and other complex molecules designed to interact with specific biological targets. chemimpex.com The bromobenzyl group can be utilized in cross-coupling reactions to introduce additional complexity and functionality, which is a key strategy in the design of targeted therapies. While specific, named bioactive compounds synthesized directly from this precursor are not extensively detailed in publicly available research, the general utility of 4-substituted prolines in medicinal chemistry is well-established. For instance, proline analogues are key components in the synthesis of antiviral agents like ledipasvir, which is used to treat Hepatitis C. nih.gov

The table below outlines the key structural features of this compound and their significance in the synthesis of bioactive compounds.

Structural FeatureRole in Synthesis
(4S)-Proline Scaffold Induces conformational rigidity in the final molecule, which can be crucial for binding to biological targets.
1-Boc Protecting Group Allows for controlled, stepwise peptide synthesis by protecting the amino group from unwanted reactions.
4-(4-bromobenzyl) Group Provides a reactive site for further functionalization, such as through cross-coupling reactions, to build molecular diversity.

Detailed research into the synthesis of functionalized proline-derived azabicycloalkane amino acids, which are constrained dipeptide mimics, highlights the importance of such scaffolds in obtaining a wide range of biologically active compounds. researchgate.net These complex structures often start from functionalized proline derivatives, underscoring the potential of this compound as a precursor in this area.

Development of Novel Drug Delivery System Components (e.g., Bioconjugation)

The application of this compound extends to the development of sophisticated drug delivery systems. The concept of bioconjugation, where a therapeutic agent is linked to a carrier molecule to improve its delivery and efficacy, is a rapidly advancing field. chemimpex.com This proline derivative is a suitable component for creating such systems due to its modifiable structure.

The bromobenzyl moiety can serve as an attachment point for linking the proline derivative to other molecules, such as targeting ligands or cytotoxic drugs. This is a key step in the construction of peptide-drug conjugates (PDCs), which are designed to selectively deliver a potent therapeutic to diseased cells, thereby minimizing off-target effects. The proline unit itself can be part of a larger peptide chain that may act as a spacer or influence the solubility and pharmacokinetic properties of the conjugate.

The "proline editing" technique, which involves the stereospecific modification of proline residues within a peptide, demonstrates the versatility of functionalized prolines in creating diverse structures. nih.gov For example, a 4S-bromoproline derivative can undergo SN2 reactions on a solid phase, allowing for the introduction of various functional groups. nih.gov This methodology could be applied to peptides containing a residue derived from this compound to attach drugs or imaging agents.

The table below summarizes the potential roles of this compound in the development of drug delivery systems.

Application AreaRole of this compound
Peptide-Drug Conjugates (PDCs) The bromobenzyl group can act as a conjugation site for attaching a drug molecule. The proline-containing peptide can serve as a linker or targeting moiety.
Targeted Drug Delivery The proline derivative can be incorporated into peptides that recognize specific cell surface receptors, thereby directing the conjugated drug to the target tissue.
Bioconjugation The compound's reactive handle (bromobenzyl group) facilitates the covalent linking of therapeutic agents to carrier molecules like antibodies or other biomolecules. chemimpex.com

While specific examples of drug delivery systems utilizing this compound are not yet prevalent in published literature, the fundamental chemistry and the known applications of similar functionalized amino acids strongly support its potential in this innovative area of pharmaceutical science.

Conformational Analysis and Stereoelectronic Effects of 4 Substituted Prolines

Impact of the 4-Bromobenzyl Substituent on Pyrrolidine (B122466) Ring Pucker (endo/exo)

The pyrrolidine ring of proline is not planar and exists in one of two preferred puckered conformations: Cγ-endo (up) or Cγ-exo (down), where the Cγ atom is displaced on the same or opposite side of the ring as the carboxyl group, respectively. The equilibrium between these two puckers is influenced by the nature of the substituent at the 4-position. nih.govresearchgate.net

For 4-substituted prolines, the conformational preference is a balance between steric and stereoelectronic effects. nih.gov In the case of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline, the large 4-bromobenzyl group is considered a bulky, non-electron-withdrawing substituent. Consequently, its conformational preference is primarily dictated by steric hindrance. researchgate.net To minimize steric clashes with the rest of the molecule, the bulky substituent will preferentially occupy the pseudo-equatorial position. In a 4S-substituted proline, this corresponds to a Cγ-exo pucker. researchgate.net This is in contrast to 4S-prolines with electron-withdrawing substituents (e.g., fluorine or hydroxyl), where stereoelectronic effects, such as the gauche effect, can favor the Cγ-endo pucker, placing the substituent in a pseudo-axial orientation. nih.gov

The steric dominance of the 4-bromobenzyl group in determining the ring pucker can be summarized as follows:

4S-Configuration with a Bulky Substituent: To avoid unfavorable steric interactions, the substituent favors an equatorial position.

Equatorial Preference in 4S-Proline: The equatorial position for a 4S-substituent is achieved in the Cγ-exo ring pucker.

Predicted Conformation: Therefore, this compound is expected to predominantly adopt an exo pucker.

Substituent Type at 4S-PositionDominant EffectFavored PuckerSubstituent Position
Bulky, Non-electron-withdrawing (e.g., 4-bromobenzyl)Steric HindranceExoPseudo-equatorial
Electron-withdrawing (e.g., Fluoro)Stereoelectronic (Gauche Effect)EndoPseudo-axial

Influence on Peptide Backbone Conformation (cis/trans Amide Isomerism)

The puckering of the proline ring is intrinsically coupled to the cis/trans isomerization of the preceding peptide bond (the ω angle). nih.gov The energy barrier for this isomerization is significant, making it a rate-limiting step in protein folding. nih.gov The preference for a particular ring pucker directly influences the equilibrium between the cis and trans amide conformations. nih.gov

Generally, a Cγ-exo pucker is associated with a preference for the trans amide bond, while a Cγ-endo pucker is more compatible with a cis amide bond. nih.govnih.gov The exo pucker, favored by the 4-bromobenzyl substituent in this compound, is expected to stabilize the trans conformation of the Boc-proline amide bond. This is because the exo pucker orients the Cα and Cδ atoms in a way that minimizes steric clashes in the trans form. researchgate.net

Conversely, the endo pucker, which would be favored by a 4S electron-withdrawing substituent, creates a conformation that is more amenable to the cis arrangement of the peptide bond. nih.gov Thus, the introduction of the 4-bromobenzyl group at the 4S position is predicted to increase the population of the trans amide isomer relative to unsubstituted proline.

Favored Ring PuckerFavored Amide IsomerGoverning Factor for this compound
ExoTransSteric preference of the bulky 4-bromobenzyl group for the pseudo-equatorial position.
EndoCisGenerally favored by 4S-electron-withdrawing substituents due to stereoelectronic effects.

Theoretical and Computational Studies of Conformation and Reactivity

While specific experimental data for this compound is not extensively available in the literature, its conformational preferences can be reliably predicted through theoretical and computational studies. These methods are powerful tools for investigating the structure and energetics of molecules.

Quantum Mechanics (QM) Calculations: High-level ab initio or density functional theory (DFT) calculations can be employed to determine the relative energies of the different ring puckers and amide isomers. By constructing a potential energy surface, the global minimum energy conformation and the energy barriers between different conformational states can be identified. For this compound, these calculations would likely confirm that the exo pucker with a trans amide bond is the most stable conformation due to the minimization of steric strain.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution. By simulating the motion of the atoms over time, it is possible to observe the transitions between different conformational states and to estimate the relative populations of the endo and exo puckers, as well as the cis and trans amide isomers. These simulations would be expected to show a strong preference for the exo/trans conformation for this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to study the underlying electronic interactions that govern molecular conformation. While more relevant for understanding the stereoelectronic effects in prolines with electron-withdrawing substituents, it can also be used to confirm the absence of significant stabilizing hyperconjugative interactions that would favor the endo pucker in the case of the 4-bromobenzyl substituent. The primary finding would be the dominance of steric repulsion in determining the conformational outcome.

These computational approaches provide a robust framework for understanding the conformational behavior of substituted prolines. For this compound, the consensus from these theoretical methods would be a strong preference for the Cγ-exo ring pucker and a trans amide bond, driven by the steric demands of the bulky 4-bromobenzyl group.

Research on Derivatives and Analogues of 4s 1 Boc 4 4 Bromobenzyl L Proline

Structure-Activity Relationship Studies of 4-Substituted Proline Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For proline analogues, SAR investigations often focus on how substituents at the 4-position of the pyrrolidine (B122466) ring influence peptide conformation and, subsequently, their interaction with biological targets. nih.gov The introduction of substituents creates steric and stereoelectronic effects that modulate the two key conformational equilibria of the proline residue: the endo/exo ring pucker and the cis/trans isomerization of the preceding peptide bond. nih.govnih.gov

Stereoelectronic effects are particularly significant when electronegative atoms like halogens are introduced at the 4-position. These substituents create a preference for a specific ring pucker to stabilize the molecule through hyperconjugative interactions. nih.gov For example, a 4R-substituent with an electron-withdrawing group tends to favor an exo ring pucker, which in turn stabilizes a trans-amide bond, a common conformation in protein structures like the polyproline II (PPII) helix. nih.gov Conversely, a 4S-substituent often promotes an endo pucker, which is more compatible with a cis-amide bond, a conformation critical for specific turns in protein folding. nih.gov

Researchers leverage these predictable conformational biases to design peptides with enhanced properties. By incorporating specific 4-substituted prolines, they can create molecules with improved receptor affinity, increased proteolytic stability, or tailored secondary structures. researchgate.net For instance, in studies of proline dehydrogenase (PRODH) inhibitors, various proline-like compounds with different ring sizes and substituents were analyzed to understand the chemical features responsible for binding affinity. rsc.orgnih.gov These studies revealed that both the nature of the substituent and its influence on the active site environment are critical for inhibitory activity. rsc.orgnih.gov

Table 1: Influence of 4-Position Substituents on Proline Conformation and Activity


4-Position Substituent/AnaloguePrimary EffectConformational BiasImpact on Activity/ApplicationReference
Fluoro (e.g., 4R-Fluoroproline)Stereoelectronic (Gauche Effect)Favors Cγ-exo pucker, stabilizes trans amide bondUsed to stabilize collagen triple helices and study protein folding. sigmaaldrich.com
Fluoro (e.g., 4S-Fluoroproline)Stereoelectronic (Gauche Effect)Favors Cγ-endo pucker, compatible with cis amide bondApplied in SAR studies to induce or investigate the role of cis-proline conformations. sigmaaldrich.com
Methyl (e.g., α-Methylproline)StericRestricts ϕ-ψ space, promotes trans amide conformationIncorporated into peptides to increase rigidity and study bioactivity of specific isomers. scbt.com
Hydroxyl (e.g., Hydroxyproline)Stereoelectronic/Hydrogen BondingInfluences ring pucker and can act as H-bond donorCritical for collagen stability; serves as a synthetic precursor for other derivatives. nih.gov
Tetrahydro-2-furoic acid (Proline Analogue)Ring Size/Chemical FeaturesBinds in proline substrate site of PRODHServes as a lead compound for developing PRODH inhibitors.[12, 15]

Synthesis and Application of Related Halogenated (e.g., chloro, fluoro) and Alkyl/Aryl-Substituted Prolines

The synthesis of diverse proline analogues is crucial for expanding the toolkit available for peptide design and medicinal chemistry. A variety of synthetic strategies have been developed to introduce halogen, alkyl, and aryl groups onto the proline scaffold.

Halogenated Prolines: Halogenated prolines, especially fluorinated derivatives, are of significant interest due to the unique properties of the halogen atoms. nih.govacs.org Fluorine, being highly electronegative and relatively small, can induce strong stereoelectronic effects without adding significant steric bulk. nih.gov The synthesis of 4-fluoroprolines was first reported in 1965 and they have since become popular in peptide studies and protein engineering. acs.org A common synthetic route to access 4-substituted prolines, including chloro, bromo, and iodo derivatives, is the Mitsunobu reaction starting from commercially available hydroxyproline (B1673980) (Hyp). nih.gov This method allows for stereospecific conversion of the hydroxyl group. nih.gov These halogenated prolines are not only valuable for their conformational effects but also serve as versatile synthetic intermediates, where the halide acts as a leaving group for subsequent SN2 substitution reactions. nih.gov

Alkyl/Aryl-Substituted Prolines: The introduction of alkyl or aryl groups provides a means to modulate steric bulk, hydrophobicity, and potential for π-stacking interactions. The stereoselective synthesis of (4S)-1-methyl-4-propyl-L-proline, an epimer of a fragment from the antibiotic lincomycin, has been achieved from (cis)-4-hydroxy-L-proline through a multi-step process involving oxidation, Wittig olefination, hydrogenation, and N-methylation. mdpi.com For aryl substitution, modern catalytic methods have been developed. For example, palladium-catalyzed C(sp³)–H arylation can be used to directly install aryl groups at the 3-position of the proline ring, providing access to novel cis-2,3-disubstituted pyrrolidines. acs.org Furthermore, 4-methylene proline derivatives serve as versatile precursors for various 4-substituted prolines and have been synthesized enantioselectively via phase-transfer catalysis. nih.gov This scaffold is a key intermediate in the industrial synthesis of the antiviral drug ledipasvir. nih.gov

Applications: These substituted prolines have found broad applications. The (4S)-4-(4-Bromo-benzyl)-L-proline compound is used as a biochemical for proteomics research. scbt.com Its derivatives are employed as building blocks in peptide synthesis and drug development, particularly in neuropharmacology and oncology. chemimpex.comchemimpex.com The incorporation of substituted prolines is a strategy to create peptide mimetics with enhanced stability and biological activity, including the development of novel antimicrobial agents. nih.gov

Table 2: Synthesis and Application of Selected Substituted Prolines


Proline DerivativeKey Synthetic StepPrimary Application(s)Reference
4S-Bromo/Chloro-prolineMitsunobu reaction on hydroxyprolineSynthetic intermediates (leaving groups); induction of stereoelectronic effects. sigmaaldrich.com
4-FluoroprolinesVarious, often from hydroxyprolineProtein engineering, medicinal chemistry, 19F NMR probes.[8, 25]
(4S)-1-Methyl-4-propyl-L-prolineWittig olefination and hydrogenationAnalogues for antibacterial drug discovery. chemimpex.com
3-Aryl-prolinesPalladium-catalyzed C-H arylationFragments for drug discovery, creating complex pyrrolidines. nih.gov
N-Boc-(S)-4-methyleneprolineCatalytic phase-transfer alkylationPrecursor for antiviral agents (e.g., Ledipasvir). acs.org

Development of Diverse Functionalized Proline Residues for Chemical Biology

Chemical biology relies on the use of molecules designed with specific functionalities to probe and manipulate biological systems. Functionalized proline residues are powerful tools in this field, serving as spectroscopic probes, handles for bioconjugation, or photo-crosslinkers. nih.govacs.org The development of methods to synthesize functionally diverse proline derivatives is therefore of high importance.

A highly innovative and practical approach, termed "proline editing," allows for the synthesis of a wide array of peptides with stereospecifically modified proline residues. acs.org This method starts with the incorporation of Fmoc-hydroxyproline into a peptide via standard solid-phase synthesis. acs.org After the synthesis is complete, the hydroxyl group is selectively modified to generate a vast library of 4-substituted prolines with either 4R or 4S stereochemistry. acs.org This technique has been used to create over 122 different proline derivatives within a model tetrapeptide, incorporating functionalities for a range of applications. acs.org

These functionalities include:

Bioorthogonal Conjugation: Introduction of azides, alkynes, tetrazines, and ketones allows for specific chemical reactions, such as "click chemistry" or oxime ligation, to be performed on peptides and proteins in complex biological environments. acs.org

Spectroscopic Probes: Incorporating nuclei like 19F or 77Se provides handles for heteronuclear NMR studies to probe protein conformation and dynamics. acs.org Other groups, such as cyanophenyl ethers, can be used for infrared (IR) spectroscopy. acs.org

Photoaffinity Labeling: The synthesis of "photoproline," a derivative containing a photoactivatable diazirine group at the 4-position, provides a powerful tool for identifying and studying protein-protein or peptide-receptor interactions. researchgate.net Upon UV irradiation, the diazirine forms a reactive carbene that covalently crosslinks to nearby molecules, allowing for the identification of binding partners. researchgate.net

These functionalized prolines enable researchers to ask and answer complex biological questions. For example, functionalized proline-rich peptides have been identified that selectively bind to the bacterial second messenger c-di-GMP, leading to the inhibition of biofilm formation in pathogens like Pseudomonas aeruginosa. nih.gov This highlights the potential of using these tailored proline derivatives to develop new therapeutic strategies. nih.gov

Table 3: Examples of Functionalized Proline Residues for Chemical Biology


Functional Group/MotifSynthetic ApproachApplication in Chemical BiologyReference
Azide / AlkyneProline Editing (from Hyp)Bioorthogonal "Click Chemistry" for labeling and conjugation. nih.gov
TetrazineProline Editing (from Hyp)Bioorthogonal ligation with trans-cyclooctenes (Inverse electron-demand Diels-Alder). nih.gov
Fluoro / Pentafluorophenyl etherProline Editing / various19F NMR probe for conformational analysis and binding studies. nih.gov
Diazirine ("Photoproline")Multi-step synthesis from hydroxyprolinePhotoaffinity labeling to identify binding partners of peptides.
Ketone / HydroxylamineProline Editing (from Hyp)Oxime ligation for conjugating peptides to other molecules. nih.gov
Guanidinopropyl (Gup)Peptide synthesisComponent of proline-rich peptides that bind bacterial second messengers (c-di-GMP). nih.gov

Emerging Research Directions and Future Perspectives

Innovations in Asymmetric Synthesis of Proline Derivatives

The synthesis of highly substituted proline derivatives with precise stereochemical control is a central challenge in organic chemistry. unibo.it The development of novel asymmetric methods is crucial for accessing complex structures like (4S)-1-Boc-4-(4-bromobenzyl)-L-proline.

Recent progress has been dominated by the field of asymmetric organocatalysis, where proline itself and its derivatives are used to catalyze stereoselective reactions. researchgate.netmdpi.com These catalysts operate via enamine or iminium ion intermediates, mimicking natural enzymatic processes to achieve high levels of enantioselectivity in reactions such as aldol (B89426), Mannich, and Michael additions. researchgate.netmdpi.com The innovation lies in designing new bifunctional organocatalysts that incorporate additional functional groups to better control the stereochemical outcome. mdpi.com

Another significant area of innovation is the direct functionalization of C-H bonds. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to the 3-position of proline derivatives, providing direct access to cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org Extending such methodologies to the C-4 position represents a major goal, as it would streamline the synthesis of 4-substituted prolines, bypassing more traditional, multi-step routes that often commence from hydroxyproline (B1673980). mdpi.com These advanced strategies promise more efficient and versatile syntheses of complex proline analogs.

Table 1: Comparison of Synthetic Strategies for Functionalized Proline Derivatives

Synthetic Strategy Description Advantages Key Research Findings
Asymmetric Organocatalysis Uses small chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective transformations. researchgate.net Metal-free, environmentally benign, high enantioselectivity. Development of bifunctional catalysts enhances stereocontrol in aldol and Michael reactions. mdpi.comorganic-chemistry.org
Metal-Catalyzed C-H Functionalization Employs transition metals like palladium to directly convert a C-H bond into a C-C or C-heteroatom bond. acs.org High atom economy, allows for late-stage functionalization. Stereospecific arylation at the C-3 position of proline has been achieved. acs.org

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials, such as (cis)-4-hydroxy-L-proline, as a scaffold. mdpi.com | Access to specific stereoisomers based on the starting material. | A stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline has been demonstrated. mdpi.com |

Expanded Utility in Chemical Biology and Material Science

The unique structural features of this compound make it a valuable tool in chemical biology and an intriguing component for new materials.

In chemical biology, proline analogs are used to study and modulate peptide and protein structure. sigmaaldrich.com Proline's rigid ring restricts the conformational flexibility of a peptide backbone, making it a "structure-breaker" for helices and sheets but a stabilizer of turns. nih.govsigmaaldrich.com By introducing a bulky 4-bromobenzyl group, researchers can impose further steric constraints and introduce a site for further modification. The bromine atom can be used in cross-coupling reactions to attach fluorescent probes, affinity tags, or other functional moieties, making this compound a versatile building block for creating sophisticated chemical probes to study biological systems. chemimpex.comchemimpex.com Such derivatives are crucial in drug discovery for developing peptide-based therapeutics with enhanced stability and binding affinity. chemimpex.comnih.gov

In material science, the self-assembly of peptides is a powerful method for creating nanostructured materials like hydrogels. rsc.orgrsc.org The inclusion of modified amino acids like functionalized prolines can dramatically alter the self-assembly process. rsc.org The 4-bromobenzyl group can influence the packing of peptide chains through aromatic interactions, potentially leading to novel nanostructures such as nanoribbons or twisted nanofibers. rsc.orgmanchester.ac.uk These materials have potential applications in tissue engineering and controlled drug release. The ability to tune the nanostructure by modifying the proline side chain offers a pathway to rationally designed biomaterials. rsc.org

Table 2: Applications in Chemical Biology and Material Science

Field Application Role of this compound
Chemical Biology Peptide-Based Drug Discovery Serves as a building block to create conformationally constrained peptides with potentially improved therapeutic properties. chemimpex.comchemimpex.com
Chemical Biology Protein Structure & Function Studies Incorporation into peptides allows for the study of how specific side chains influence protein folding and interaction. sigmaaldrich.com
Chemical Biology Bioconjugation The bromobenzyl group acts as a chemical handle for attaching probes, drugs, or imaging agents. chemimpex.comchemimpex.com

| Material Science | Self-Assembling Nanomaterials | Influences the morphology of peptide-based nanostructures (e.g., nanofibers, hydrogels) through steric and aromatic interactions. rsc.orgrsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules, particularly peptides containing non-canonical amino acids, is often a time-consuming and labor-intensive process. The integration of this compound synthesis and its subsequent use in peptide assembly with modern automation is a key area of future development.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages, including precise control over reaction parameters, improved safety, and enhanced efficiency. amidetech.comsyrris.com Automated fast-flow peptide synthesis (AFPS) has emerged as a transformative technology, capable of producing long peptide chains in a matter of hours, a significant reduction from the days or weeks required for traditional methods. amidetech.comnih.gov

These automated platforms can be programmed to perform hundreds of consecutive reactions, making the synthesis of proteins and long peptides routine. amidetech.comnih.gov The challenge and opportunity lie in integrating specialized building blocks like this compound into these automated workflows. mit.edu This would allow for the rapid generation of libraries of novel peptides containing this and other modified amino acids for screening in drug discovery and materials science. syrris.com The high fidelity and speed of AFPS systems provide an unprecedented ability to explore the chemical space of functionalized peptides, accelerating the pace of research and development. amidetech.comchemrxiv.org

Table 3: Comparison of Synthesis Platforms

Feature Traditional Batch Synthesis Automated Flow Synthesis
Synthesis Time Days to weeks Hours nih.gov
Process Control Manual, less precise Automated, highly precise control of temperature and reagent delivery syrris.com
Scalability Re-optimization often required for scale-up Direct route to scaling without re-optimization syrris.com
Efficiency Often involves time-consuming purification after each step Can integrate multiple steps, reducing work-up and isolation syrris.com

| Flexibility | Limited by manual labor for complex sequences | Enables rapid synthesis of long, complex peptides and protein domains amidetech.commit.edu |

Q & A

Q. What are the critical synthetic challenges in preparing (4S)-1-Boc-4-(4-bromobenzyl)-L-proline, and how can stereochemical integrity be maintained?

Methodological Answer: The synthesis involves regioselective bromobenzyl substitution at the 4-position of L-proline while preserving the Boc-protected amine. Key challenges include avoiding racemization during substitution and ensuring proper stereochemical control. A reported method uses Hantzsch ester-mediated alkylation under L-proline catalysis to achieve enantioselectivity . Purification via flash chromatography with gradients of ethyl acetate/hexane (monitored by TLC or LC-HRMS) ensures removal of diastereomers. Stability of the Boc group under reaction conditions (pH, temperature) must be validated using NMR (e.g., tert-butyl proton signals at δ ~1.4 ppm) .

Q. How does the 4-bromobenzyl substituent influence the conformational rigidity of L-proline in peptide chains?

Methodological Answer: The 4-bromobenzyl group introduces steric bulk and aromaticity, restricting the pyrrolidine ring’s puckering dynamics. Computational modeling (e.g., DFT or MD simulations) can quantify torsional angles (e.g., χ1 and χ2) to compare with unmodified proline. Experimentally, NMR NOE spectroscopy detects spatial proximity between the benzyl protons and proline backbone, confirming restricted rotation .

Q. What analytical techniques are essential for characterizing this compound purity and structure?

Methodological Answer:

  • LC-HRMS : Confirm molecular ion ([M+H]+ m/z 384.27) and isotopic pattern (bromine’s 1:1 M/M+2 ratio) .
  • NMR : 1H/13C spectra verify Boc-group integrity (e.g., tert-butyl at δ 1.4 ppm) and benzyl substitution (aromatic protons at δ 7.2–7.4 ppm) .
  • X-ray crystallography : Resolves stereochemistry and packing interactions, though crystallization may require co-solvents like DCM/hexane .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under basic or acidic conditions be resolved?

Methodological Answer: Contradictions arise from varying reaction conditions (e.g., pH, solvent polarity). Systematic stability studies using:

  • pH titration (1–14) with monitoring via LC-MS for Boc deprotection (observed at pH <2 or >10).
  • Kinetic analysis (Arrhenius plots) under controlled temperatures to identify degradation pathways .
    For example, the Boc group is stable in neutral aqueous buffers but hydrolyzes in concentrated HCl/THF mixtures .

Q. What role does this compound play in designing neuroprotective peptidomimetics?

Methodological Answer: As a constrained proline analogue, it stabilizes β-turn conformations in peptides targeting GABA receptors or neurotrophic factors. In vitro assays (e.g., SH-SY5Y neuronal cells) assess neuroprotection against oxidative stress. Competitive binding studies (SPR or ITC) compare affinity to wild-type proline-containing peptides . The bromine atom enables further functionalization via Suzuki coupling for SAR studies .

Q. How can researchers address discrepancies in enantiomeric excess (ee) reported for asymmetric syntheses of this compound?

Methodological Answer: Discrepancies may stem from chiral column variability or detector sensitivity. Standardize ee measurement using:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and UV/ECD detection.
  • Mosher ester analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and compare 19F NMR shifts .
    Calibrate against a racemic mixture to validate resolution.

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

Methodological Answer:

  • Nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., neuroprotection across proline analogues).
  • Principal Component Analysis (PCA) : Identifies structural features (e.g., bromine substitution) correlating with activity .

Q. How can researchers mitigate false positives in high-throughput screening (HTS) for this compound’s enzyme inhibition?

Methodological Answer:

  • Counter-screening : Test against off-target enzymes (e.g., proline dehydrogenase) to rule out nonspecific binding .
  • Dose-response validation : Confirm activity across 3+ independent replicates.
  • Luminescence-based assays (e.g., ADP-Glo™) minimize interference from colored/fluorescent compounds .

Safety & Handling

Q. What precautions are critical when handling this compound in aqueous environments?

Methodological Answer:

  • Moisture control : Store desiccated at –20°C; use anhydrous solvents (e.g., dry DMF) during synthesis.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (acute toxicity: H301) .
  • Ventilation : Use fume hoods to avoid inhalation of bromobenzyl byproducts during reactions .

Advanced Applications

Q. How can this compound serve as a precursor for photoaffinity probes in target identification?

Methodological Answer: Replace the bromine with a diazirine or benzophenone moiety via Pd-catalyzed cross-coupling. Validate photoactivation efficiency (365 nm UV) and crosslinking specificity using SDS-PAGE/Western blot or LC-MS/MS for target protein identification .

Q. What strategies optimize its incorporation into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Coupling agents : HATU/DIPEA in DMF for efficient Fmoc deprotection and coupling (monitor by Kaiser test).
  • Side-chain protection : Use orthogonal groups (e.g., Alloc for amine) to prevent bromobenzyl interference .

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